molecular formula C24H29IN3O+ B1677850 YO-Pro-1 CAS No. 152068-09-2

YO-Pro-1

Cat. No.: B1677850
CAS No.: 152068-09-2
M. Wt: 502.4 g/mol
InChI Key: AENOEFLKXRHCEE-UHFFFAOYSA-M
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Description

YO-Pro-1, also known as Oxazole Yellow, is a DNA green fluorescent dye . It is an unsymmetrical C1 cyanine dye having 1,3-benzoxazol-2-yl and quinolinium-4-yl substituents . It is commonly used for the detection of apoptotic and necrotic cells .


Molecular Structure Analysis

The molecular formula of this compound is C24H29I2N3O . The CAS registry number, chemical structure, chemical abstract (CA) index name, and other chemical names are listed in the Handbook of Fluorescent Dyes and Probes .


Chemical Reactions Analysis

This compound is a non-membrane permeable dye with high affinity for DNA . It exhibits bright green fluorescence when it binds to DNA . The dye does not enter live cells, but it can penetrate the compromised plasma membrane of apoptotic and necrotic cells .


Physical and Chemical Properties Analysis

The physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient, and quantum yield of this compound are listed in the Handbook of Fluorescent Dyes and Probes .

Scientific Research Applications

Capillary Electrophoresis and Genetic Typing

YO-Pro-1 has been applied in the analysis of polymerase chain reaction (PCR)-amplified DNA fragments, utilizing its fluorescent properties for detection. This application is particularly useful in genetic typing, where the analysis of specific DNA loci is crucial. The method demonstrated the ability to detect DNA concentrations as low as 500 pg/ml, indicating its sensitivity and potential for detailed genetic studies (McCord, McClure, & Jung, 1993).

Viral Enumeration in Environmental Samples

The use of this compound in epifluorescence microscopy to count viruses in marine and freshwater environments showcases its versatility. This technique provides higher precision and greater estimates of viral abundance compared to traditional methods, such as transmission electron microscopy. Such applications underscore the importance of this compound in environmental virology, aiding in the assessment of viral concentrations in various water bodies (Hennes & Suttle, 1995).

Electroporation and Membrane Permeabilization Studies

Research into the permeabilization of cell membranes by pulsed electric fields (electroporation) has benefited from the use of this compound. This dye serves as an indicator for membrane integrity, helping to quantify the uptake of small molecules into cells after electroporation. Such studies are critical for understanding the mechanisms underlying electroporation, with implications for its use in medicine and biotechnology (Sözer, Levine, & Vernier, 2017).

P2X7 Receptor Activation Analysis

This compound assays have been developed for quantitatively estimating the activation of the P2X7 receptor, which is associated with various pathological conditions. The method employs this compound dye to identify pore formation in cell membranes, a hallmark of P2X7 receptor activation. This application highlights the role of this compound in pharmacological research, offering a fast and reproducible method for studying receptor activation (Rat et al., 2017).

DNA-Intercalator Interaction Studies

The interaction of this compound with DNA has been explored using techniques such as optical tweezers and fluorescence microscopy. These studies provide insight into the force-extension behavior of DNA molecules in the presence of this compound, contributing to our understanding of DNA-dye interactions at the molecular level. Such research is essential for the development of DNA-based technologies and for elucidating the physical properties of genetic material (Murade et al., 2009).

Mechanism of Action

Target of Action

YO-Pro-1, also known as Oxazole Yellow (YP1), is a green fluorescent dye that targets DNA . It has a high affinity for DNA . The primary role of DNA is to store genetic information in the cell, which is crucial for the functioning and reproduction of all known organisms.

Mode of Action

This compound is a non-cell membrane-penetrating dye . During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . This results in the emission of bright green fluorescence, making this compound commonly used for the detection of apoptosis and necrosis .

Biochemical Pathways

The biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis is a form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . This compound is used to detect these changes by binding to the DNA of cells undergoing apoptosis .

Pharmacokinetics

Its ability to bind to dna and emit fluorescence upon binding suggests that it may have good bioavailability in cells undergoing apoptosis .

Result of Action

The result of this compound action is the detection of apoptotic and necrotic cells. In apoptotic cells, this compound can penetrate the cell membrane, bind to DNA, and emit bright green fluorescence . Necrotic cells can also be stained by this compound . Therefore, this compound is often used in conjunction with Propidium Iodide (PI) to analyze and identify apoptotic and necrotic cells .

Action Environment

The action of this compound is influenced by the cellular environment. During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . Therefore, the efficacy and stability of this compound are dependent on the occurrence of apoptosis and the subsequent changes in cell membrane permeability .

Safety and Hazards

YO-Pro-1 can cause serious eye irritation and skin irritation. It is toxic if swallowed . It is recommended to wear respiratory protection, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

YO-Pro-1 is a promising tool for the detection of apoptotic and necrotic cells. It has been applied in liver parenchymal tissue for the first time . The results suggest that this compound is a very sensitive marker of early cellular events reflecting an early and widespread plasma membrane injury that allows this compound penetration into the cells . Future research may focus on its application in other types of tissues and cells.

Biochemical Analysis

Biochemical Properties

YO-Pro-1 is a monomeric cyanine dye with a high affinity for double-stranded DNA . Its binding to DNA results in a significant fluorescence enhancement, making it a sensitive indicator for apoptosis . The dye exhibits a strong binding affinity for dsDNA, with dissociation constants in the micromolar range .

Cellular Effects

This compound has been used to identify apoptotic cells. Apoptotic cells become permeant to this compound, but remain impermeant to other dyes such as propidium iodide . Live cells are not stained with this compound, allowing them to be used in subsequent experiments . In the context of radiofrequency ablation of colon cancer liver metastases, more than 90% of cells were positive for this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. This compound is a nuclear marker that binds to the DNA of dying cells . Its relatively large size (630 Da) prevents this dye from penetrating the intact plasma membrane of living cells . Apoptotic processes jeopardize membrane integrity allowing this compound to enter the cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been observed in the context of radiofrequency ablation of colon cancer liver metastases. Following the procedure, more than 90% of cells were positive for this compound .

Transport and Distribution

This compound is transported into cells through compromised plasma membranes, a characteristic feature of apoptotic cells . In the context of electroporation, this compound enters primarily on the anode-facing side of the cell .

Subcellular Localization

Upon entering a cell, this compound localizes to the nucleus, where it binds to DNA . This nuclear localization makes this compound a valuable tool for identifying apoptotic cells .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of YO-Pro-1 involves a series of chemical reactions that are designed to produce the final compound. The pathway includes several steps that are carefully planned to ensure the purity and yield of the product.", "Starting Materials": [ "4-hydroxy-1-butylquinolinium iodide", "N,N-dimethylethylenediamine", "sodium hydroxide", "acetonitrile", "water" ], "Reaction": [ "Step 1: 4-hydroxy-1-butylquinolinium iodide is reacted with N,N-dimethylethylenediamine in acetonitrile to form a quinolinium salt intermediate.", "Step 2: The quinolinium salt intermediate is then treated with sodium hydroxide to remove the iodide ion and form the corresponding hydroxide salt.", "Step 3: The hydroxide salt is then reacted with acetonitrile to form the final YO-Pro-1 compound.", "Step 4: The YO-Pro-1 compound is purified using a combination of chromatography and recrystallization techniques to ensure high purity and yield." ] }

CAS No.

152068-09-2

Molecular Formula

C24H29IN3O+

Molecular Weight

502.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;iodide

InChI

InChI=1S/C24H29N3O.HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;1H/q+2;/p-1

InChI Key

AENOEFLKXRHCEE-UHFFFAOYSA-M

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-]

SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YO-PRO 1
YO-PRO-1
YoPro-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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